4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide
Description
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is a benzamide derivative characterized by a 3-methoxy-substituted 1,2-oxazole ring linked via a propanoyl group to a benzamide core.
Properties
Molecular Formula |
C14H15N3O4 |
|---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C14H15N3O4/c1-20-13-8-11(21-17-13)6-7-12(18)16-10-4-2-9(3-5-10)14(15)19/h2-5,8H,6-7H2,1H3,(H2,15,19)(H,16,18) |
InChI Key |
MXGRKVSCPBWFRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methoxy-1,2-oxazole.
Attachment of the Propanoyl Group: The oxazole ring is then reacted with a propanoyl chloride derivative under basic conditions to form the 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl intermediate.
Coupling with Benzamide: Finally, the propanoyl intermediate is coupled with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the oxazole ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-{[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide.
Reduction: Formation of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanol]amino}benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives and heterocyclic analogs. Below is a detailed comparison based on substituent variations, biological targets, and inferred physicochemical properties.
Substituent Variations on the Benzamide Core
- The hydroxy-phenylpropan-2-yl side chain may enhance solubility compared to the target compound’s methoxy-oxazole-propanoyl group .
- (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate (, Entry 15): Features a methoxy group on the phenyl ring, similar to the target compound’s methoxy-oxazole. The acetate ester may improve membrane permeability but could reduce metabolic stability .
Heterocyclic Modifications
- Risvodétinib (N-[4-methyl-3-({4-[5-(4-methyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide) (): Contains a 4-methyl-1,2-oxazole substituent instead of the target’s 3-methoxy-1,2-oxazole. The piperazine-methyl group in risvodétinib likely improves solubility and bioavailability, a feature absent in the target compound .
- EPZ011989 (EZH2 inhibitor with morpholine and methoxyethylamino groups) (): Shares a benzamide core but incorporates a morpholine ring and methoxyethylamino substituents. The morpholine group enhances aqueous solubility, whereas the target compound’s methoxy-oxazole may limit solubility due to moderate polarity .
Functional Group Impact on Physicochemical Properties
Research Findings and Implications
- Binding Affinity: The 3-methoxy group on the oxazole ring in the target compound may engage in hydrogen bonding with target proteins, unlike methyl or cyano substituents in analogs. This could enhance selectivity for enzymes with polar active sites .
- Metabolic Stability : The absence of ester or piperazine groups (as in and ) may reduce susceptibility to esterase-mediated hydrolysis or CYP450 metabolism, improving half-life .
- Synthetic Accessibility: The propanoyl amide linker is synthetically tractable using standard coupling reagents (e.g., triazine derivatives, as in ), though the methoxy-oxazole requires specialized heterocyclic synthesis .
Biological Activity
4-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}benzamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound features a unique arrangement of functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 288.30 g/mol. The presence of the oxazole ring enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1401589-84-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents include acyl chlorides and amines under controlled conditions, often utilizing solvents like dichloromethane or ethanol. The synthetic pathway is crucial for optimizing yield and purity, which can be achieved through techniques such as chromatography.
Anticancer Activity
Research indicates that compounds with oxazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzamide have shown broad-spectrum activity against various cancer cell lines. A study demonstrated that the compound exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.4 |
Antiviral Activity
Additionally, related compounds have been investigated for their antiviral properties against Hepatitis B Virus (HBV). The mechanism involves enhancing intracellular levels of APOBEC3G (A3G), which plays a critical role in inhibiting HBV replication. In vitro studies have shown that derivatives similar to this compound can effectively reduce viral loads in infected cells.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various benzamide derivatives on cancer cell proliferation. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across multiple cancer types.
- Antiviral Screening : In another investigation focusing on HBV, several derivatives were screened for their ability to enhance A3G levels in HepG2 cells. The findings revealed that certain modifications to the benzamide structure improved antiviral efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
